molecular formula C21H23N3O3 B5873907 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,5-dimethylphenoxy)acetamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,5-dimethylphenoxy)acetamide

Cat. No.: B5873907
M. Wt: 365.4 g/mol
InChI Key: WIUCGAWZTSUHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,5-dimethylphenoxy)acetamide is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.17394160 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Conformation and Hydrogen Bonding

  • Conformational Analysis and Hydrogen Bonding : N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides demonstrate different molecular conformations and hydrogen bonding patterns, contributing to their biological activities. These compounds form hydrogen-bonded aggregates and ribbons, showing variable orientations and interactions that are crucial for their chemical behavior (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Synthesis and Characterization of Metal Complexes

  • Metal Complex Synthesis : These compounds have been used to synthesize metal complexes, which are characterized by various spectroscopic techniques. The molecular formula of these complexes, often with octahedral geometrical structures, suggests potential applications in various chemical processes and biological activities (Sarhan, Lateef, & Waheed, 2017).

Antimicrobial and Anti-Inflammatory Applications

  • Antimicrobial and Anti-Inflammatory Activities : Certain derivatives of this compound show significant anti-inflammatory and antimicrobial activities. This suggests their potential use in developing new pharmaceuticals for treating inflammatory diseases and bacterial infections (Sunder & Maleraju, 2013).

Structural Analysis and Biological Activity

  • Structural and Biological Analysis : The detailed structural characterization of these compounds, including their crystal structure and biological activities like herbicidal and fungicidal effects, indicates their utility in agriculture and pharmaceuticals (Hu Jingqian et al., 2016).

Heterocyclic Synthesis and Bioactivity

  • Heterocyclic Compound Synthesis : These compounds are integral in synthesizing various heterocycles, which are then evaluated for their antimicrobial properties. This demonstrates their role in creating new chemical entities for potential therapeutic use (Bondock, Rabie, Etman, & Fadda, 2008).

Coordination Complexes and Antioxidant Activity

  • Coordination Complex Synthesis and Antioxidant Activity : Pyrazole-acetamide derivatives, including N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,5-dimethylphenoxy)acetamide, are used to create coordination complexes with significant antioxidant activities, indicating their relevance in pharmacological research (Chkirate et al., 2019).

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-14-10-11-15(2)18(12-14)27-13-19(25)22-20-16(3)23(4)24(21(20)26)17-8-6-5-7-9-17/h5-12H,13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUCGAWZTSUHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,5-dimethylphenoxy)acetamide
Reactant of Route 2
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,5-dimethylphenoxy)acetamide
Reactant of Route 3
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,5-dimethylphenoxy)acetamide
Reactant of Route 4
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,5-dimethylphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,5-dimethylphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,5-dimethylphenoxy)acetamide

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